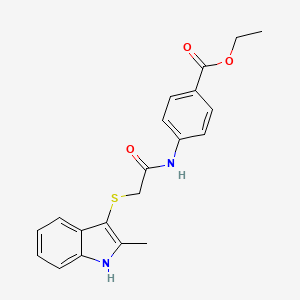

ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a thioacetamido linker and a 2-methylindole moiety. Its structure combines aromatic, sulfur-containing, and heterocyclic components, making it a candidate for diverse biological applications, including antimicrobial and anticancer research. Synthetically, this compound is likely prepared via sequential coupling reactions, starting from 4-aminobenzoic acid derivatives and functionalized indole intermediates.

Propriétés

IUPAC Name |

ethyl 4-[[2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-3-25-20(24)14-8-10-15(11-9-14)22-18(23)12-26-19-13(2)21-17-7-5-4-6-16(17)19/h4-11,21H,3,12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXGMMFXBZIHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.

Mécanisme D'action

The exact mechanism of action of ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties of ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate, a structurally analogous compound, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate (reported by El-Azab et al., 2016), serves as a key comparator . Below, we analyze their structural, spectroscopic, and functional differences.

Table 1: Structural and Functional Comparison

Key Findings

Structural Impact on Bioactivity: The indole moiety in the target compound may enhance π-π stacking with aromatic residues in proteins, whereas the quinazolinone group in the comparator facilitates hydrogen bonding via its carbonyl oxygen .

Spectroscopic Differences :

- FT-IR/Raman studies of the quinazoline analog highlight distinct C=O stretching (~1680 cm⁻¹) and S-C vibrations (~680 cm⁻¹), absent in the indole-based compound .

Molecular Docking Insights :

- The quinazoline compound demonstrated strong binding to fungal cytochrome P450 enzymes (e.g., CYP51), critical for antifungal activity . In contrast, the indole derivative’s methyl group may favor interactions with bacterial or cancer cell targets, though experimental validation is needed.

Solubility and Pharmacokinetics :

- The ethyl benzoate group in both compounds confers moderate lipophilicity. However, the indole derivative’s smaller molecular weight (~384 vs. ~506 g/mol) may enhance bioavailability.

Research Implications and Gaps

While this compound shares functional motifs with its quinazoline analog, structural variations significantly alter its physicochemical and biological profile. Further studies should focus on:

- Experimental validation of its antimicrobial/anticancer activity.

- Comparative SAR studies to optimize the indole-thioacetamido scaffold.

- Crystallographic analysis (e.g., using SHELX-based refinement) to resolve 3D conformation and intermolecular interactions .

Activité Biologique

Ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Indole derivatives are known for their extensive presence in natural products and their significant roles in medicinal chemistry. This compound specifically shows promise due to its ability to interact with key proteins involved in bacterial cell division and cancer cell survival.

Key Biological Activities

- Antimicrobial Activity : The compound has demonstrated potential in inhibiting bacterial growth, possibly by targeting the FtsZ protein, which is crucial for bacterial cytokinesis.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that affect cell signaling pathways related to apoptosis and growth.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Target Proteins : The compound may bind to proteins such as FtsZ in bacteria and various receptors involved in cancer cell signaling.

- Signal Pathways : It influences pathways associated with cell division, apoptosis, and inflammation, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and biological activities of this compound compared to other indole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(2-chloroacetamido)benzoate | Structure | Antimicrobial |

| Ethyl 4-(2-acetamido)benzoate | Structure | Anticancer |

| Ethyl 4-(2-benzamido)benzoate | Structure | Antimicrobial, Anticancer |

| This compound | Structure | Antimicrobial, Anticancer |

The unique indole-thioacetamide structure of this compound enhances its biological activity compared to other similar compounds.

Research Findings and Case Studies

Recent studies have investigated the biological effects of this compound:

- In Vitro Studies : Laboratory tests have shown that this compound can significantly reduce the viability of various cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : In antimicrobial assays, this compound exhibited notable inhibition of bacterial strains, suggesting a mechanism involving disruption of bacterial cell division.

- Mechanistic Insights : Further research is required to elucidate the complete interaction profile of this compound with its biological targets, which could pave the way for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl 4-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)benzoate?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiol-containing indole derivatives and activated esters. For example, refluxing 2-methyl-1H-indole-3-thiol with ethyl 4-(2-chloroacetamido)benzoate in the presence of a base (e.g., sodium acetate) in acetic acid for 3–5 hours yields the target compound. Post-reaction purification involves filtration, washing with acetic acid/ethanol, and recrystallization from DMF/acetic acid mixtures . Alternative methods include coupling reactions under anhydrous conditions with glacial acetic acid as a catalyst .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to verify the indole ring protons (δ 7.0–7.5 ppm), thioether linkage (δ 3.5–4.0 ppm), and ester carbonyl (δ 165–170 ppm).

- IR : Confirm the presence of C=O (ester, ~1700 cm) and N-H (amide, ~3300 cm) stretches.

- HPLC/MS : Validate purity (>97%) and molecular weight (e.g., via ESI-MS) .

Q. What safety precautions are essential during handling?

- Methodological Answer : Follow standard laboratory safety protocols:

- Inhalation : Work in a fume hood; if exposed, move to fresh air and seek medical attention.

- Skin/Eye Contact : Rinse immediately with soap/water or saline for 15 minutes.

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid direct contact. Always consult Safety Data Sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can low yields during synthesis be systematically addressed?

- Methodological Answer : Troubleshoot using the following steps:

- Stoichiometry : Ensure a 10% excess of the indole-thiol derivative to drive the reaction to completion .

- Reaction Time : Extend reflux duration (up to 5 hours) if intermediates are detected via TLC.

- Purification : Optimize recrystallization solvents (e.g., switch from DMF/acetic acid to ethanol/water for higher crystal purity) .

Q. How do researchers resolve discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO to resolve proton splitting caused by hydrogen bonding.

- Impurity Peaks : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure fractions before reanalyzing .

- Cross-Validation : Compare experimental IR/NMR data with computational simulations (e.g., DFT-based predictions) .

Q. What strategies are employed to assess its potential biological activity?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., CDK1/GSK3β) using fluorescence-based assays at concentrations of 1–100 µM .

- Structure-Activity Relationship (SAR) : Modify the indole’s methyl group or benzoate ester to evaluate changes in potency .

- Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS to estimate half-life .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- Solvent Selection : Replace acetic acid with toluene for easier large-scale reflux and distillation .

- Catalyst Screening : Test alternatives to sodium acetate (e.g., DMAP) to enhance coupling efficiency .

- Process Monitoring : Use in-line FTIR to track reaction progress and minimize byproduct formation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point?

- Methodological Answer :

- Recrystallization Solvent : Variations in DMF/acetic acid ratios can alter crystal packing, affecting observed melting points. Standardize solvent mixtures for consistency .

- DSC Analysis : Perform differential scanning calorimetry to confirm thermal behavior and rule out polymorphic forms .

Q. Why do biological activity results vary across studies?

- Methodological Answer :

- Purity Threshold : Ensure >95% purity (via HPLC) to exclude confounding effects from impurities .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

Tables for Key Data

| Parameter | Typical Value | Reference |

|---|---|---|

| Synthetic Yield | 65–74% | |

| Melting Point | 138–140°C | |

| HPLC Purity | ≥97% | |

| Molecular Weight (ESI-MS) | 368.43 g/mol (CHNOS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.